molecular formula C12H14N4O3 B8335168 2,4-Bis(acrylamido)-6-ethoxypyrimidine

2,4-Bis(acrylamido)-6-ethoxypyrimidine

Cat. No.: B8335168
M. Wt: 262.26 g/mol
InChI Key: LCWCVGYESIMHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Bis(acrylamido)-6-ethoxypyrimidine is a chemical compound provided under the identification number MFCD09031076 . This compound features a pyrimidine core functionalized with two acrylamido groups, positioning it as a high-value building block for advanced scientific research and development. Chemicals with bis(acrylamido) functional groups, such as this one, are of significant interest in polymer science and crystal engineering . The presence of multiple acrylamide moieties makes them suitable as crosslinking agents or monomers for the synthesis of sophisticated polymer networks . Furthermore, the specific molecular structure allows for the creation of organic frameworks through solid-state [2+2] photodimerization, a valuable method for constructing materials with precise topologies . The ethoxy and pyrimidine groups on the core structure can contribute to the molecule's hydrogen-bonding capabilities, influencing the self-assembly and final physical properties of the resulting materials . Researchers exploring covalent inhibitors may also find this compound relevant. Acrylamide groups are recognized in medicinal chemistry for their ability to act as covalent warheads, reacting with cysteine thiols in biological nucleophiles like glutathione (GSH) . The reactivity of such acrylamides is influenced by the energy of their lowest unoccupied molecular orbital (LUMO) and can be a critical factor in their mechanism of action . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

N-[6-ethoxy-2-(prop-2-enoylamino)pyrimidin-4-yl]prop-2-enamide

InChI

InChI=1S/C12H14N4O3/c1-4-9(17)13-8-7-11(19-6-3)16-12(14-8)15-10(18)5-2/h4-5,7H,1-2,6H2,3H3,(H2,13,14,15,16,17,18)

InChI Key

LCWCVGYESIMHNH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1)NC(=O)C=C)NC(=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2,4-Bis(acrylamido)-6-ethoxypyrimidine with structurally related pyrimidine and quinazoline derivatives:

Compound Name Substituents Key Functional Groups Molecular Weight (Inferred) Biological Activity Synthesis Method
This compound 2-acrylamido, 4-acrylamido, 6-ethoxy Acrylamido, ethoxy ~350–400 g/mol Potential kinase inhibition (inferred) Likely multi-step alkylation/condensation
4-Anilino-6-acrylamido-quinazolines 4-anilino, 6-acrylamido, quinazoline core Acrylamido, anilino ~400–450 g/mol EGFR/HER2 inhibition (IC50: nM range) Irreversible alkylation
Bis-pyrimidine acetamides (e.g., 12–17 ) 4-nitrophenyl, fluorophenyl/chlorophenyl aminoethylamide, bis-pyrimidine core Nitrophenyl, aryl aminoethylamide ~600–700 g/mol Not explicitly stated (structural focus) Suzuki coupling, condensation
(2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids Cyanoacrylamido, tert-butyl-hydroxyphenyl, benzoic acid Cyanoacrylamido, phenolic antioxidant ~450–500 g/mol Antioxidant/drug-likeness (in silico) Knoevenagel condensation
4-Chloro-6-ethylthieno[2,3-d]pyrimidine Chloro, ethyl, thienopyrimidine core Chloro, ethyl ~200–250 g/mol Not reported (chemical intermediate) Halogenation/cyclization

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Bis(acrylamido)-6-ethoxypyrimidine, and how do reaction conditions influence yield?

  • Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) are effective for introducing ethoxy and acrylamido groups to pyrimidine cores. For example, palladium chloride (PdCl₂) and triphenylphosphine (PPh₃) in acetonitrile under reflux can facilitate such reactions . Optimize temperature (e.g., 80–100°C) and nitrogen atmosphere to prevent side reactions. Monitor yield via HPLC or NMR to assess purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Approach : Use a combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to verify substituent positions. X-ray crystallography (if crystals are obtainable) provides definitive confirmation, as demonstrated for related pyrimidine derivatives in crystallographic studies . IR spectroscopy can corroborate acrylamido C=O stretches (~1650 cm1^{-1}) and ethoxy C-O bonds (~1200 cm1^{-1}).

Q. What solvents and storage conditions are recommended for stability studies?

  • Guidance : Use anhydrous DMSO or acetonitrile for solubility in biological assays. Store at 2–8°C in sealed, moisture-free containers to prevent hydrolysis of acrylamido groups . Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 1–13 at 40°C for 48 hours) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., ethoxy vs. fluoro) influence reactivity in cross-coupling reactions?

  • Analysis : Electron-donating groups (e.g., ethoxy) activate pyrimidine rings toward electrophilic substitution, while electron-withdrawing groups (e.g., fluoro) enhance oxidative addition in cross-coupling. Compare Hammett parameters (σ values) of substituents to predict reactivity trends. For example, 6-ethoxy derivatives show higher nucleophilic aromatic substitution rates than 6-fluoro analogs .

Q. What mechanistic insights explain contradictions in biological activity data across pyrimidine analogs?

  • Resolution : Use molecular docking or QSAR models to assess binding affinity variations. For instance, acrylamido groups may enhance hydrogen bonding with enzyme active sites (e.g., kinases), but steric hindrance from ethoxy groups could reduce efficacy. Validate hypotheses via enzymatic assays (e.g., IC50_{50} measurements) and crystallographic ligand-receptor studies .

Q. Can this compound serve as a monomer for stimuli-responsive polymers, and how does its structure affect polymer properties?

  • Experimental Design : Polymerize via free-radical initiation (e.g., azobisisobutyronitrile, AIBN) in DMF at 70°C. Characterize thermal responsiveness (DSC/TGA) and swelling ratios in pH-variable buffers. Compare with polyacrylamide analogs: the ethoxy group may increase hydrophobicity, while acrylamido groups enhance cross-linking density .

Key Challenges and Recommendations

  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis for enantioselective synthesis, leveraging methods from glycodendrimer studies .
  • Biological Assay Design : Prioritize cytotoxicity screening (e.g., MTT assays) before mechanistic studies, as acrylamido derivatives may exhibit off-target effects .

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